molecular formula C14H19NO3 B8130234 2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide

2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide

Cat. No.: B8130234
M. Wt: 249.30 g/mol
InChI Key: HUQNCODAZDNJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol. This compound is known for its unique structure, which includes a cyclopropylmethoxy group, a hydroxy group, and an isopropylbenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific synthetic route and reaction conditions can vary, but generally, the process includes the preparation of the cyclopropylmethoxy and hydroxy groups, followed by their coupling with the isopropylbenzamide moiety.

Chemical Reactions Analysis

2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can lead to the formation of an alcohol.

Scientific Research Applications

2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The specific molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

2-Cyclopropylmethoxy-5-hydroxy-N-isopropylbenzamide can be compared with other similar compounds, such as:

    2-Cyclopropylmethoxy-5-hydroxy-N-methylbenzamide: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    2-Cyclopropylmethoxy-5-hydroxy-N-ethylbenzamide: This compound has an ethyl group instead of an isopropyl group.

    2-Cyclopropylmethoxy-5-hydroxy-N-propylbenzamide: This compound has a propyl group instead of an isopropyl group.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-hydroxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(2)15-14(17)12-7-11(16)5-6-13(12)18-8-10-3-4-10/h5-7,9-10,16H,3-4,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQNCODAZDNJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.